Gondoic acid

Catalog No.
S629796
CAS No.
5561-99-9
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gondoic acid

CAS Number

5561-99-9

Product Name

Gondoic acid

IUPAC Name

(Z)-icos-11-enoic acid

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9-

InChI Key

BITHHVVYSMSWAG-KTKRTIGZSA-N

SMILES

Array

Synonyms

CIS-11-EICOSENOICACID,STANDARDFORGC;GONDOIC ACID;C20:1 (CIS-11) ACID;CIS-11-EICOSENOIC ACID;EICOSENOIC ACID;DELTA 11 CIS EICOSENOIC ACID;11-EICOSENOIC ACID;11C-EICOSENOIC ACID

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O

The exact mass of the compound cis-11-Eicosenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of icosenoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Gondoic acid (cis-11-eicosenoic acid) is a 20-carbon monounsaturated fatty acid (20:1 n-9) that serves as a critical structural lipid and formulation intermediate. With a molecular weight of 310.52 g/mol and a highly specific melting point of 23–24 °C, it occupies a distinct physicochemical space between shorter-chain liquid fatty acids and longer-chain solid analogs. In industrial and scientific procurement, gondoic acid is primarily sourced for its precise thermal phase behavior, its ability to maintain interfacial fluidity at low temperatures, and its utility in tuning the structural dynamics of lyotropic liquid crystalline nanosystems[1]. Its specific chain length and double-bond position make it an essential precursor for advanced lipid nanoparticles, premium cosmetic matrices, and specialized biochemical assays where generic fatty acid substitutes fail to provide the required rheological or phase-transition properties.

Substituting gondoic acid with its closest in-class commercial alternatives—oleic acid (C18:1) or erucic acid (C22:1)—fundamentally alters the thermal and structural stability of the end product. Oleic acid has a significantly lower melting point (~13–16 °C), meaning it remains fully liquid at room temperature, which can cause unwanted phase separation or reduced viscosity in semi-solid formulations [1]. Conversely, erucic acid melts at 33–35 °C and forms rigid, condensed interfacial monolayers even at low temperatures, leading to premature crystallization and emulsion cracking [2]. Furthermore, in binary lipid matrices, gondoic acid exhibits distinct polymorphic compatibility, forming miscible phases with specific co-lipids where oleic acid would form unstable eutectic mixtures [3]. For processes requiring a precise skin-temperature melt profile or specific pH-triggered lyotropic phase transitions, substituting gondoic acid compromises formulation integrity and reproducibility.

Thermal Phase Behavior and Room-Temperature Processability

Gondoic acid provides a highly specific thermal transition profile that bridges the gap between liquid and solid monounsaturated fatty acids. Quantitative differential scanning calorimetry (DSC) and physical property data establish the melting point of gondoic acid at 23–24 °C. In direct comparison, the shorter-chain oleic acid (C18:1) melts at 13–16 °C, while the longer-chain erucic acid (C22:1) melts at 33–35 °C [1]. This ~10 °C stepwise shift per two-carbon addition means that gondoic acid transitions from a solid to a liquid exactly at ambient room temperature.

Evidence DimensionMelting Point
Target Compound Data23–24 °C
Comparator Or BaselineOleic acid (13–16 °C) and Erucic acid (33–35 °C)
Quantified Difference~10 °C higher than oleic acid; ~10 °C lower than erucic acid
ConditionsStandard atmospheric pressure thermal evaluation

Enables the formulation of semi-solid lipid matrices and cosmetics that melt smoothly upon skin contact without requiring synthetic thickeners or hydrogenation.

Interfacial Fluidity and Monolayer Stability at Low Temperatures

In surface chemistry applications, the ability of a lipid to maintain an expanded, fluid monolayer at low temperatures is critical for preventing emulsion crystallization. Brewster angle microscopy and surface pressure-molecular area (π-A) isotherms demonstrate that gondoic acid maintains an expanded monolayer phase down to near 0 °C [1]. In contrast, the C22 analog, erucic acid, forms rigid condensed monolayers at 1.8 °C and exhibits a condensed-phase melting point around 5 °C at 2 mN/m [1]. The addition of two methylene units from gondoic to erucic acid shifts the isotherm by approximately +15 °C.

Evidence DimensionMonolayer Condensed-Phase Melting Point (at 2 mN/m)
Target Compound DataRemains in expanded phase (estimated condensed melting point ~ -10 °C)
Comparator Or BaselineErucic acid (~ 5 °C)
Quantified Difference15 °C lower threshold for condensed phase formation
ConditionsAir/water interface Langmuir monolayer under constant strain rate of 10%/min

Ensures that low-temperature storage of nanoemulsions and lipid nanoparticles does not induce interfacial crystallization and subsequent cracking.

Tuning Lyotropic Liquid Crystalline Phase Transitions

Gondoic acid is utilized as a structural dopant in monoolein (MO)-based lyotropic liquid crystalline nanosystems to precisely tune phase transitions. Research indicates that incorporating specific fatty acids modulates the transition from the bicontinuous cubic phase (Fd3m) to the inverse hexagonal phase (HII) in response to pH and temperature [1]. Because this phase transition is highly dependent on the hydrophobic chain volume, substituting gondoic acid (C20) with oleic acid (C18) or erucic acid (C22) shifts the critical packing parameter, thereby altering the temperature and pH thresholds required to trigger drug release[1].

Evidence DimensionFd3m to HII Phase Transition Modulation
Target Compound DataC20 chain length provides a specific intermediate transition threshold
Comparator Or BaselineOleic acid (C18) and Erucic acid (C22)
Quantified DifferenceAltered critical packing parameter and phase boundary temperatures based on exact chain volume
ConditionsMonoolein (MO) lipidic host matrix under varying pH and temperature

Allows formulators to precisely calibrate the release kinetics of stimuli-responsive nanocarriers by selecting the exact chain length.

Polymorphic Compatibility and Binary Mixture Miscibility

The polymorphic behavior of gondoic acid dictates its compatibility with other lipids in complex mixtures. X-ray diffraction (XRD) and DSC studies reveal that gondoic acid undergoes a specific γ-to-α order-disorder transformation at the ω-chain upon heating [1]. Crucially, when mixed with other lipids, gondoic acid forms a completely miscible mixing phase with asclepic acid due to the equivalent length of their Δ-chains [1]. In stark contrast, binary mixtures of gondoic acid and oleic acid exhibit eutectic phase separation [1].

Evidence DimensionBinary Phase Behavior
Target Compound DataForms miscible mixing phase (with asclepic acid)
Comparator Or BaselineForms eutectic phase (with oleic acid)
Quantified DifferenceMiscible vs. Eutectic phase separation
ConditionsBinary mixture evaluation via XRD and DSC

Guides the selection of co-lipids in solid lipid nanoparticles to avoid eutectic melting depression and ensure a uniform, stable crystalline matrix.

Stimuli-Responsive Lyotropic Liquid Crystalline Nanocarriers

Because gondoic acid specifically modulates the Fd3m to HII phase transition based on its C20 chain volume, it is a highly precise dopant for monoolein-based cubosomes and hexosomes designed for targeted drug delivery. Formulators procure gondoic acid to achieve exact pH and temperature release thresholds that cannot be met by the shorter oleic or longer erucic acids [1].

Premium Semi-Solid Cosmetic and Topical Emulsions

With a melting point of 23–24 °C, gondoic acid is ideal for topical formulations that must remain semi-solid at room temperature but melt immediately upon contact with human skin (~32 °C). This provides a superior sensory profile and rheological stability compared to formulations relying on liquid oleic acid or fully solid erucic acid .

Low-Temperature Stable Lipid Nanoparticles (LNPs)

For LNPs requiring storage at refrigeration temperatures, gondoic acid is preferred over longer-chain analogs because it maintains an expanded monolayer phase down to near 0 °C. This prevents the interfacial crystallization and structural degradation that typically occurs when using erucic acid-based lipids under cold storage [2].

Physical Description

Solid

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.287180451 Da

Monoisotopic Mass

310.287180451 Da

Heavy Atom Count

22

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

UDX6WPL94T

Pharmacology

Eicosenoic Acid is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 5th, 6th, 7th, 9th, 11th 12th or 15th positions from the methyl end.

Other CAS

5561-99-9
26764-41-0

Wikipedia

11-Eicosenoic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 09-13-2023
1. Y. Ando and T. Sasaki “GC Separation of cis-Eicosenoic Acid Positional Isomers on an Ionic Liquid SLB-IL100 Stationary Phase” J Am Oil Chem Soc, vol. 88 pp. 743-748, 20112. L. Jin et al. “Fatty acid compositions of red blood cell phospholipids in children with autism” Prostaglandins Leukot Essent Fatty Acids, vol. 74 pp. 215-221, 20063. S. Nozawa et al. “Analysis of fatty acid composition in human bone marrow aspirates” Keio J Med, vol. 54 pp. 150-155, 2005

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